4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile
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Overview
Description
4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a difluoromethyl group, a hydroxy group, and a pyrazole ring, making it an interesting subject for research and application.
Preparation Methods
The synthesis of 4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile involves multiple steps, typically starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through a difluoromethylation reaction, which is often carried out using difluoromethylating agents under controlled conditions. The final step involves the coupling of the pyrazole derivative with a benzonitrile derivative through a nucleophilic substitution reaction .
Chemical Reactions Analysis
4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has diverse applications in scientific research:
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring provides structural stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(3-{[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile stands out due to its unique combination of functional groups. Similar compounds include:
4-[(3-{[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile: This compound has two difluoromethyl groups, which may alter its chemical reactivity and biological activity.
4-[(3-{[5-(trifluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}benzyl)oxy]benzonitrile: The trifluoromethyl group provides different electronic properties compared to the difluoromethyl group, potentially affecting its interactions with molecular targets.
Properties
Molecular Formula |
C20H17F2N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[[3-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazole-1-carbonyl]phenyl]methoxy]benzonitrile |
InChI |
InChI=1S/C20H17F2N3O3/c1-13-10-20(27,19(21)22)25(24-13)18(26)16-4-2-3-15(9-16)12-28-17-7-5-14(11-23)6-8-17/h2-9,19,27H,10,12H2,1H3 |
InChI Key |
WGTUSAOJXCMEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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